molecular formula C13H11ClN2O B093305 (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine CAS No. 15185-66-7

(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine

Numéro de catalogue B093305
Numéro CAS: 15185-66-7
Poids moléculaire: 246.69 g/mol
Clé InChI: GCAVNCINXJNLED-SSZFMOIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NZ-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine, also known as CLP-H or Cl-amidine, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine inhibits PAD enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the prevention of protein citrullination, which is a key process in the development of autoimmune diseases. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer effects.

Effets Biochimiques Et Physiologiques

(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to inhibit tumor growth in various cancer cell lines. Furthermore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to improve insulin sensitivity and glucose tolerance in obese mice.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine is its specificity for PAD enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has a short half-life in vivo, which may require frequent dosing in animal studies.

Orientations Futures

Future research on (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine as a treatment for other autoimmune diseases and cancers. Finally, the development of more potent and selective PAD inhibitors could lead to the discovery of new therapeutic agents for these diseases.

Méthodes De Synthèse

The synthesis of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with phenylmagnesium bromide to form (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine. The purity and yield of the final product can be improved through recrystallization.

Applications De Recherche Scientifique

(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit peptidylarginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. PAD enzymes have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. Therefore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been investigated as a potential treatment for these diseases.

Propriétés

Numéro CAS

15185-66-7

Nom du produit

(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine

Formule moléculaire

C13H11ClN2O

Poids moléculaire

246.69 g/mol

Nom IUPAC

(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13-

Clé InChI

GCAVNCINXJNLED-SSZFMOIBSA-N

SMILES isomérique

C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N

SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N

SMILES canonique

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N

Autres numéros CAS

18097-52-4

Pictogrammes

Irritant

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.